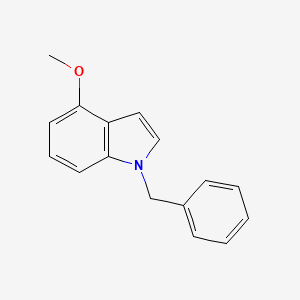

1-Benzyl-4-methoxy-1H-indole

Description

Significance of the Indole (B1671886) Nucleus as a Privileged Heterocyclic Scaffold in Chemical Biology

The term "privileged scaffold" highlights the indole nucleus's remarkable ability to serve as a foundation for compounds that interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. researchgate.net This versatility stems from the indole's unique structure, which can mimic protein components and engage in various binding interactions. ijpsr.info Numerous approved drugs, such as the anti-inflammatory agent indomethacin (B1671933) and the anti-cancer drug vincristine, feature the indole core, underscoring its therapeutic relevance. nih.govresearchgate.net The indole scaffold is a common feature in natural products like alkaloids and peptides, and it is a key component of the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). ijpsr.infonih.gov

Overview of Benzylated and Methoxy-Substituted Indole Derivatives in Research

The functionalization of the indole ring at various positions allows for the fine-tuning of its physicochemical and biological properties. The introduction of a benzyl (B1604629) group, typically at the N1 position, can enhance the lipophilicity of the molecule and introduce additional steric and electronic interactions with biological targets. ontosight.airesearchgate.net Research has shown that N-substituted indole derivatives can exhibit increased activity in various therapeutic areas, including cancer research. nih.gov

Similarly, the incorporation of a methoxy (B1213986) group onto the indole ring can significantly influence its reactivity and biological profile. chim.it Methoxy-substituted indoles are found in numerous natural products and have been synthesized for a variety of research purposes. chim.it The electron-donating nature of the methoxy group can increase the electron density of the indole ring, affecting its chemical reactivity and potential for biological interactions. chim.it Studies have indicated that the position of the methoxy group is crucial for biological activity, with substitutions at various positions leading to a range of pharmacological effects. sci-hub.se For instance, some methoxy-substituted indole derivatives have shown promise as anticancer and antioxidant agents. nih.gov

Rationale for Focused Academic Investigation on 1-Benzyl-4-methoxy-1H-indole

The specific combination of a benzyl group at the N1-position and a methoxy group at the C4-position of the indole ring in this compound presents a unique chemical entity for academic exploration. This compound serves as a valuable research chemical and a building block for the synthesis of more complex molecules. The presence of both the benzyl and methoxy substituents allows for a systematic investigation into how these functional groups collectively influence the chemical and biological properties of the indole scaffold. The study of such well-defined derivatives is crucial for advancing our understanding of structure-activity relationships (SAR) within the broader class of indole compounds.

Structure

3D Structure

Properties

CAS No. |

90811-56-6 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

1-benzyl-4-methoxyindole |

InChI |

InChI=1S/C16H15NO/c1-18-16-9-5-8-15-14(16)10-11-17(15)12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 |

InChI Key |

TXPCANGRYBPTSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=CN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Methoxy 1h Indole and Its Analogs

Strategies for the Construction of the 4-Methoxy-1H-indole Core

The creation of the methoxy-activated indole (B1671886) core can be achieved through several established synthetic methods. chim.it The Fischer, Bischler, and Hemetsberger indole syntheses are among the most frequently employed strategies for this purpose. chim.it

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. bhu.ac.inwikipedia.org The reaction involves the cyclization of a phenylhydrazone, formed from a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone, under acidic conditions. wikipedia.orgnih.gov The catalysts for this reaction can be Brønsted acids like HCl and H₂SO₄, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.org

In the context of synthesizing 4-methoxyindoles, a (3-methoxyphenyl)hydrazine (B91047) derivative would react with a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation and a chim.itchim.it-sigmatropic rearrangement lead to a diimine intermediate, which cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org It is important to note that the reaction of methoxy-substituted phenylhydrazones can sometimes lead to abnormal products due to cyclization occurring on the side of the methoxy (B1213986) group. nih.gov A modern variation, the Buchwald modification, allows for the synthesis to be carried out via a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution used for the cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.orgorganic-chemistry.org While primarily known for isoquinoline (B145761) synthesis, variations of this approach, often referred to as the Bischler indole synthesis, can be applied to create the indole nucleus. nih.govrsc.org This method is particularly effective when the aromatic ring possesses electron-donating groups, such as a methoxy group. nrochemistry.com The reaction is typically conducted in refluxing acidic conditions with a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.com

For instance, the reaction of an N-acyl derivative of a methoxy-substituted phenethylamine (B48288) can undergo cyclization. The mechanism is thought to involve either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich methoxy-activated benzene (B151609) ring to form the indole structure. wikipedia.org Recent advancements have explored milder conditions, including the use of ionic liquids as environmentally benign solvents, which can improve yields and simplify product purification. organic-chemistry.org

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. nih.govwikipedia.org Although yields can be high (often over 70%), the method's popularity is hampered by the instability and difficulty in preparing the azido (B1232118) starting materials. wikipedia.org The reaction mechanism is believed to proceed through a nitrene intermediate. wikipedia.org

This methodology has been successfully used for preparing methoxy-substituted indoles. chim.itunca.edu For example, an azido-phenylacrylate, derived from the reaction of a methoxy-substituted benzaldehyde (B42025) with methyl azidoacetate, undergoes thermal cyclization in a high-boiling solvent to form the corresponding methoxy-indole derivative. chim.it

The synthesis of methoxy-activated indoles frequently employs commercially available starting materials like methoxy-aniline and benzaldehyde derivatives. chim.it One documented route to 4-methoxy-1H-indole begins with 1-methoxy-2-methyl-3-nitrobenzene. chemicalbook.com This starting material is reacted with N,N-dimethylformamide dimethyl acetal (B89532) and pyrrolidine (B122466) to form an enamine intermediate. chemicalbook.com Subsequent reduction and cyclization using activated zinc in acetic acid yield the 4-methoxy-1H-indole core. chemicalbook.com

Another approach involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. For example, 2-((4-methoxy-3-methylphenyl)ethynyl)aniline can be cyclized using a palladium(II) acetate (B1210297) catalyst in an aqueous micellar medium to produce 2-(4-Methoxy-3-methylphenyl)-1H-indole. mdpi.com

N-1 Functionalization via Benzylation of the Indole Nitrogen

The final step in synthesizing 1-benzyl-4-methoxy-1H-indole is the functionalization of the indole nitrogen atom through benzylation. This reaction involves attaching a benzyl (B1604629) group to the N-1 position of the 4-methoxy-1H-indole core.

The N-alkylation of indoles can be achieved under various conditions, often employing a base to deprotonate the indole nitrogen, making it more nucleophilic, followed by reaction with a benzyl halide (e.g., benzyl bromide or benzyl chloride). google.com

Modern, more sustainable methods utilize catalytic systems. One such approach is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which allows for the use of benzylic alcohols as the alkylating agents, with water being the only byproduct. rsc.orgresearchgate.net Heterogeneous catalysts, such as platinum-loaded HBEA zeolite (Pt/HBEA), have proven effective for the regioselective N-alkylation of indoles with benzyl alcohol under additive-free conditions. rsc.org In this system, the platinum site facilitates the dehydrogenation of the alcohol to an aldehyde and the subsequent hydrogenation, while the acid site of the zeolite promotes the condensation of the indole with the aldehyde. rsc.org

Manganese-based catalysts have also been developed for the efficient N-alkylation of indoles with benzyl alcohols. researchgate.net Copper-catalyzed systems offer another route. For instance, a copper iodide (CuI) catalyst, in conjunction with a ligand like tri(p-tolyl)phosphine and a base such as potassium hydroxide, can facilitate the reductive cross-coupling of indoles with N-tosylhydrazones derived from benzaldehydes to yield N-benzylated indoles. rsc.org

The choice of solvent and base can significantly impact reaction efficiency. For example, N-benzylation using dibenzyl carbonate can be catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), with solvents like N,N-dimethylformamide (DMF) being suitable. google.com The reaction temperatures for N-benzylation are generally higher and reaction times longer compared to N-methylation. google.com

Interactive Table: Catalytic Systems for N-Alkylation of Indoles

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Key Features |

| Pt/HBEA | Benzyl alcohol | None | Not specified | Not specified | Heterogeneous, reusable, additive-free. rsc.org |

| Manganese-NNSe pincer complex | Benzyl alcohol | None | None | Not specified | Base-free, solvent-free, no hydrogen acceptor needed. researchgate.net |

| CuI / tri(p-tolyl)phosphine | N-tosylhydrazone | KOH | Not specified | Not specified | Reductive cross-coupling method. rsc.org |

| AuCl₄Na·2H₂O / TPPMS | Benzylic alcohols | None | Water | 120 | Effective for C3-benzylation, but highlights aqueous catalysis. acs.org |

| DABCO (catalytic) | Dibenzyl carbonate | DABCO | DMF or DMA | 90 - 150 | Mild conditions, nearly quantitative yields. google.com |

Influence of Protecting Groups on Benzylation Regioselectivity

The benzylation of indoles can occur at either the N-1 or C-3 position, and the regioselectivity is significantly influenced by the presence and nature of protecting groups. While direct N-benzylation is a common strategy, the choice of protecting group on the indole nitrogen can direct subsequent functionalization. For instance, N-benzoyl protection has been utilized to achieve highly regioselective C2-alkenylation of indoles. acs.org This demonstrates that an N-acyl group can effectively prevent reaction at the nitrogen atom and direct electrophilic attack to other positions on the indole ring.

In the context of multi-step syntheses, the timing of the benzylation relative to other functionalizations is a key consideration. For example, in the synthesis of certain indole derivatives, the indole nitrogen is first protected with a group like a tosyl group, followed by other transformations, and the protecting group is later removed to allow for N-benzylation. uri.edu Conversely, some synthetic routes involve the initial N-benzylation of the indole core, followed by functionalization at other positions. The use of an N-benzyl group can influence the reactivity and regioselectivity of subsequent reactions. For instance, the presence of an N-benzyl group has been shown to be favorable for certain biological activities. sci-hub.se

The electronic nature of the protecting group on the indole nitrogen can also influence the regioselectivity of intramolecular cyclization reactions. An electron-withdrawing protecting group can decrease the nucleophilicity at the C-3 position, potentially favoring the formation of 4,5-fused indoles. beilstein-journals.org This highlights the strategic importance of selecting an appropriate protecting group to achieve the desired regiochemical outcome in the synthesis of complex indole-based molecules.

Microwave-Assisted Synthesis Approaches for N-Benzylated Indoles

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, cleaner reactions, and shorter reaction times compared to conventional heating methods. nih.govsciforum.netresearchgate.net This methodology has been successfully applied to the synthesis of N-benzylated indoles and their derivatives.

One notable application is in the synthesis of (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-one analogs. In this multi-step synthesis, the initial N-benzylation of indole-3-carboxaldehydes is carried out under phase-transfer catalytic (PTC) conditions. The subsequent Aldol condensation to form the final products is significantly enhanced by microwave irradiation, with reaction times reduced to 30–60 seconds and yields increasing to 85–91%, compared to 7–10 hours and 70–83% yields with conventional heating. nih.gov

Similarly, microwave irradiation has been effectively used in the synthesis of (Z)-methyl 1-benzyl-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indoles and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)thiazolidine-2,4-diones. nih.gov The key condensation step, which introduces a heterocyclic moiety at the C-3 position of the N-benzylated indole, is completed in 30-60 seconds under microwave conditions, affording high yields of 85-93%. nih.gov

Microwave assistance has also been employed in one-pot, three-component coupling reactions for the synthesis of polysubstituted indoles, including N-benzylated derivatives. nih.gov Furthermore, the Madelung indole synthesis, a classical method that typically requires high temperatures, has been adapted to microwave conditions, enabling the solvent-free synthesis of indoles. sciforum.net These examples underscore the utility of microwave-assisted synthesis in the efficient construction of complex N-benzylated indole structures.

Functionalization and Derivatization at the Indole C-3 Position

The C-3 position of the indole ring is the most common site for electrophilic substitution due to the stability of the resulting intermediate cation. bhu.ac.in This inherent reactivity makes C-3 functionalization a cornerstone of indole chemistry, allowing for the introduction of a wide variety of substituents.

Vilsmeier-Haack Reaction for C-3 Acylation/Formylation

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation and acylation of electron-rich aromatic compounds, including indoles. nih.govambeed.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) or dimethylacetamide and a halogenating agent such as phosphorus oxychloride (POCl₃). nih.govnih.gov

For this compound and its analogs, the Vilsmeier-Haack reaction provides a direct route to C-3 formylated or acylated products. In one synthetic pathway, commercially available 4-methoxy-1H-indole is first acetylated at the C-3 position via a Vilsmeier-Haack reaction using dimethylacetamide and POCl₃. nih.gov The resulting 3-acetyl-4-methoxy-1H-indole is then N-benzylated to yield the target compound. nih.gov

The reaction conditions and the specific Vilsmeier reagent used can be tailored to achieve the desired outcome. For instance, the formylation of 1-benzyl-2-methylindole using POCl₃ and DMF proceeds at 80°C to give the corresponding C-3 carbaldehyde in 70–75% yield. The steric hindrance from the N-benzyl and C-2 methyl groups can influence the reaction yield. The Vilsmeier-Haack reaction has also been applied to more complex systems, such as N-benzyltetrahydrocarbazoles, where the reaction can lead to formylation at various positions, including the benzene ring. clockss.org

Alternative methods for C-3 formylation of indoles have also been developed, including a copper(II)-catalyzed annulative formylation of o-alkynylanilines with DMF serving as the carbon source, and a visible-light-promoted, metal-free photoredox formylation using tetramethylethylenediamine (TMEDA) as the one-carbon source. rsc.orgacs.org Another approach utilizes nBu₄NI as a catalyst for the C-3 selective formylation of indoles with N-methylaniline as the formylating agent. rsc.org

Table 1: Examples of Vilsmeier-Haack and Related Formylation Reactions on Indole Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-methoxy-1H-indole | Dimethylacetamide, POCl₃ | 3-Acetyl-4-methoxy-1H-indole | Not specified | nih.gov |

| 1-Benzyl-2-methylindole | DMF, POCl₃ | 1-Benzyl-2-methyl-1H-indole-3-carbaldehyde | 70-75 | |

| N-Benzyltetrahydrocarbazole | DMF, POCl₃ | Various formylated products | Variable | clockss.org |

| N-Benzylated-2-phenylethynyl anilines | Cu(TFA)₂·xH₂O, DMF, O₂ | 1,2,3-Trisubstituted 3-formyl indoles | 34-54 | rsc.org |

| Indole | Rose Bengal, TMEDA, Visible light, O₂ | 1H-Indole-3-carbaldehyde | Not specified | acs.org |

| Indole | nBu₄NI, N-methylaniline | 1H-Indole-3-carbaldehyde | Not specified | rsc.org |

Introduction of Heterocyclic Moieties at C-3

The introduction of heterocyclic moieties at the C-3 position of the indole nucleus is a significant strategy in the development of novel therapeutic agents. A common approach involves the condensation of a C-3 functionalized indole, such as an aldehyde or ketone, with a suitable heterocyclic precursor.

For example, a series of novel (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones were synthesized via an Aldol condensation of the corresponding N-benzylindole-3-carboxaldehyde with creatinine. nih.gov This reaction was effectively accelerated using microwave irradiation. nih.gov Similarly, condensation of N-benzylindole-3-carboxaldehydes with hydantoin (B18101) or 2-iminothiazolidin-4-one under microwave conditions afforded (Z)-methyl-1-benzyl-3-((2,5-dioxoimidazolidin-4-ylidene)methyl)-1H-indoles and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)thiazolidine-2,4-diones, respectively. nih.gov

Another strategy for introducing heterocyclic groups at C-3 is through the reaction of indoles with α-heteroaryl-substituted methyl alcohols. A metal-free, cesium carbonate/oxone®-mediated C-3 alkylation of indoles with various hydroxymethyl-substituted heterocycles has been reported. chemrxiv.org This reaction is proposed to proceed via a hydrogen autotransfer-type mechanism. chemrxiv.org

Furthermore, copper(II)-catalyzed C-3 heteroarylation of indoles has been achieved using o-alkynylanilines and quinoline (B57606) N-oxides. acs.org This method involves the aminocupration of the o-alkynylaniline followed by nucleophilic addition of the resulting Cu(II)-indolyl complex to the quinoline N-oxide. acs.org

These methodologies provide versatile routes to a diverse range of C-3 heteroarylated indole derivatives, which are of significant interest in medicinal chemistry.

Electrophilic Substitution Reactions at C-3

The C-3 position of indole is highly susceptible to electrophilic attack, making electrophilic substitution a fundamental reaction for its functionalization. bhu.ac.inresearchgate.net A wide range of electrophiles can be employed to introduce various functional groups at this position.

Friedel-Crafts alkylation is a classic example of an electrophilic substitution reaction at C-3. researchgate.net For instance, the reaction of indoles with benzylic alcohols in the presence of a molecular iodine catalyst affords C-3 benzylated indoles. acs.org This reaction is proposed to proceed through the activation of the alcohol by iodine, followed by electrophilic attack of the resulting carbocationic species at the C-3 position of the indole. acs.org

Palladium-catalyzed C-3 benzylation of indoles using benzyl carbonates has also been developed. acs.org This method allows for the synthesis of 3-benzylindolenines, which can be challenging to prepare via other routes. acs.org

Direct C-H amidation of indoles at the C-3 position can be achieved using electrophilic nitrogen sources. nih.gov For example, N-(arylsulfonyloxy)-substituted amides in the presence of ZnCl₂ have been used to introduce amide functionalities at C-3. nih.gov

The electronic properties of both the indole and the electrophile play a crucial role in the outcome of these reactions. Electron-donating groups on the indole ring generally enhance its reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. uri.edu The choice of catalyst and reaction conditions is also critical for achieving high yields and regioselectivity.

Modifications and Substitutions on the Benzyl Moiety

Modifications to the benzyl group of this compound and its analogs offer a valuable avenue for modulating the biological and physicochemical properties of these compounds. The introduction of various substituents on the phenyl ring of the N-benzyl moiety can significantly impact factors such as potency, selectivity, and metabolic stability.

In the synthesis of various biologically active N-benzylindole derivatives, a common strategy involves the reaction of a pre-functionalized indole with a series of substituted benzyl halides. For example, in the preparation of (Z)-2-(N-benzylindol-3-ylmethylene)quinuclidin-3-one derivatives, a common indole intermediate was treated with various substituted benzyl halides under phase-transfer catalytic conditions to generate a library of compounds with different substituents on the benzyl ring. nih.gov Similarly, the synthesis of novel (Z)-2-amino-5-(1-benzyl-1H-indol-3-yl)methylene-1-methyl-1H-imidazol-4(5H)-ones and related compounds involved the use of a range of substituted benzyl halides to introduce electron-donating and electron-withdrawing groups onto the N-benzyl moiety. nih.govnih.gov

The nature and position of the substituent on the benzyl ring can have a profound effect on biological activity. For instance, in a series of N-benzylindole-based aldose reductase inhibitors, a p-fluorine substitution on the benzyl moiety was found to increase the inhibitory activity. doi.org In another study on thermal sensitizing agents, the introduction of a 4-chloro substituent on the N-benzyl group resulted in a compound with the same magnitude of sensitization as the unsubstituted parent compound, but at a significantly lower concentration. nih.gov

The synthesis of these modified benzyl analogs typically relies on standard N-alkylation procedures, where the appropriately substituted benzyl halide is reacted with the indole nitrogen under basic conditions. Phase-transfer catalysis is often employed to facilitate this reaction. nih.govnih.govnih.gov

Introduction of Halogen, Methyl, and Trifluoromethyl Substituents

The introduction of various substituents onto the indole scaffold is a key strategy for modifying its properties. Halogenation of 2-trifluoromethylindole, for instance, can be achieved with high yields, providing 3-chloro-, 3-bromo-, and 3-iodo derivatives. nih.gov These halogenated indoles are versatile intermediates for further functionalization. nih.gov

The installation of methyl and benzyl groups at the nitrogen atom of the indole ring is a common modification, often accomplished through base-catalyzed reactions with the corresponding alkylating agents. nih.gov For example, N-benzylation of indole-3-carboxaldehyde (B46971) can be carried out by refluxing with benzyl bromide in the presence of a base like potassium carbonate. nih.govrsc.org

The introduction of a trifluoromethyl (CF3) group can significantly alter the electronic and lipophilic properties of the indole molecule. beilstein-journals.orgontosight.ai While direct trifluoromethylation methods exist, the synthesis of trifluoromethyl-containing indoles often involves building the indole ring from appropriately substituted precursors. The presence of a trifluoromethyl group has been shown to be tolerated in various synthetic transformations, including subsequent halogenation and N-alkylation reactions. nih.gov In some cases, the introduction of a trifluoromethyl group can render the indole inactive in certain biological assays, highlighting the profound impact of this substituent. nih.gov

| Reactant(s) | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Trifluoromethylindole | Halogenating agent | 3-Halo-2-trifluoromethylindole | Up to 98% | nih.gov |

| Indole-3-carboxaldehyde, Benzyl bromide | K2CO3, DMF, reflux | 1-Benzyl-1H-indole-3-carboxaldehyde | Not specified | nih.govrsc.org |

| 2-CF3-Indoles | Alkylating/sulfonylating agent, base | N-Substituted-2-CF3-indoles | High | nih.gov |

Impact of Benzyl Substituents on Synthetic Yields and Reaction Pathways

The N-benzyl group is a common protecting group and a functional moiety in indole chemistry. Its presence can influence the reactivity and regioselectivity of subsequent reactions. For example, in palladium-catalyzed C3-benzylation of indoles, the nature of the benzyl carbonate and substituents on the indole ring affects the reaction efficiency. nih.govacs.org Electron-rich benzyl carbonates and electron-donating groups on the indole, such as a methoxy group, can enhance the reaction rate and yield. nih.govacs.org Conversely, electron-withdrawing groups on the indole may diminish its nucleophilicity and slow the reaction. nih.govacs.org

The steric and electronic properties of substituents on the benzyl group itself also play a role. Studies on the condensation of substituted benzyl alcohols with indole have shown that both electron-releasing (e.g., methoxy, hydroxy) and electron-withdrawing (e.g., nitro) substituents on the benzyl alcohol can lead to high yields of the corresponding bis(indolyl)methanes. researchgate.net However, the reaction with methyl-substituted benzyl alcohols was reported to be more sluggish. researchgate.net

Furthermore, the presence of an N-benzyl group can direct the regioselectivity of functionalization. For instance, in the palladium-catalyzed arylation of 1-benzyl-1H-indole-3-carbaldehyde, functionalization can be directed to the C4 position. nih.gov

| Reaction | Substituent Effect | Outcome | Reference |

|---|---|---|---|

| Pd-catalyzed C3-benzylation of indoles | Electron-donating group (e.g., methoxy) on indole | Enhanced reactivity | nih.govacs.org |

| Pd-catalyzed C3-benzylation of indoles | Electron-withdrawing group on indole | Diminished reactivity | nih.govacs.org |

| Condensation of substituted benzyl alcohols with indole | Electron-releasing or -withdrawing groups on benzyl alcohol | Good to high yields | researchgate.net |

| Condensation of substituted benzyl alcohols with indole | Methyl group on benzyl alcohol | Sluggish reaction | researchgate.net |

Remote Functionalization and Multi-Step Synthetic Sequences

The targeted modification of specific positions on the indole ring that are not inherently the most reactive is known as remote functionalization. This often requires multi-step synthetic sequences and the use of directing groups. nih.gov

Synthesis of Carboxylic Acid Derivatives

The synthesis of indole carboxylic acid derivatives is a crucial step in the preparation of many biologically active compounds. uj.edu.plmdpi.com One common route to 1-benzyl-1H-indole-3-carboxylic acid involves the oxidation of 1-benzyl-1H-indole-3-carbaldehyde. researchgate.net This transformation can be achieved using oxidizing agents such as potassium permanganate. researchgate.net Another approach involves the palladium-catalyzed cyclization-carbonylation of N-benzyl 2-alkynylanilines to produce indole-3-carboxylates. rsc.org

These carboxylic acid derivatives serve as key intermediates for further modifications. For example, they can be coupled with various amines or hydrazines to form amides and hydrazides, respectively. uj.edu.plmdpi.com

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 1-Benzyl-1H-indole-3-carbaldehyde | KMnO4 | 1-Benzyl-1H-indole-3-carboxylic acid | researchgate.net |

| N-Benzyl 2-alkynylaniline | Pd(II) catalyst, CO | Methyl 1-benzyl-1H-indole-3-carboxylate | rsc.org |

| Indole-2-carboxylic acid or 5-methoxy-1H-indole-2-carboxylic acid | Substituted benzyl hydrazine (B178648), EDCI | N-Benzyl indole-2-carboxamides | mdpi.com |

Preparation of Hydrazide and Thiosemicarbazone Analogs

Hydrazide and thiosemicarbazone derivatives of indoles have attracted attention due to their potential biological activities. The synthesis of these analogs typically starts from an indole carboxylic acid or an indole aldehyde.

Indole hydrazides are prepared by reacting an indole carboxylic acid with hydrazine hydrate. mdpi.comresearchgate.net Alternatively, an indole ester can be treated with hydrazine hydrate. These hydrazides can then be further reacted with aldehydes or ketones to form hydrazones. nih.govrsc.org

Thiosemicarbazones are synthesized by the condensation of an indole aldehyde with a thiosemicarbazide (B42300) derivative. rsc.org This reaction is often catalyzed by a small amount of acid. rsc.org The thiosemicarbazide moiety is considered a crucial component for certain biological activities, as it can chelate metal ions at the active sites of enzymes. rsc.org

Convergent and Divergent Synthetic Strategies

Convergent and divergent synthetic strategies are powerful tools for the efficient construction of diverse molecular libraries. In a divergent approach, a common intermediate is used to generate a variety of structurally related products. nih.gov For example, a highly substituted indole scaffold can be accessed through a tunable electrochemical strategy, where the choice of N-protecting group on a 2-styrylaniline precursor dictates the C-3 substitution pattern of the resulting indole. nih.gov

Catalyst-controlled divergent reactions also offer a way to switch between different product outcomes from the same starting materials. bohrium.com For instance, the reaction of 2,3-disubstituted indoles with propargylic alcohols can lead to either 3H-benzo[b]azepines or axially chiral tetrasubstituted allenes depending on the catalyst used. bohrium.com

Convergent synthesis involves the joining of two or more complex fragments late in a synthetic sequence. This approach can be seen in modular syntheses of indole alkaloid derivatives. bohrium.com

Enzymatic and Biocatalytic Approaches in Methoxyindole Synthesis

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. numberanalytics.com Enzymes can catalyze reactions with high stereoselectivity and under mild conditions. numberanalytics.commdpi.comnih.gov

The use of enzymes in the synthesis of indole derivatives is an expanding field. For instance, peroxidases have been used to catalyze the polymerization of indole to form fluorescent oligomers. mdpi.comnih.gov This enzymatic approach allows for the synthesis to be conducted in aqueous environments. mdpi.comnih.gov

Engineered enzymes, such as mutants of cytochrome P450, have been developed to catalyze the direct conversion of indole to indigo. mdpi.com By modifying the amino acid residues in the active site of the enzyme, both the catalytic activity and the chemoselectivity of the reaction can be significantly influenced. mdpi.com While the direct enzymatic synthesis of this compound is not explicitly detailed in the provided context, the principles of biocatalysis, including the use of oxidoreductases and engineered enzymes, represent a promising avenue for the future synthesis of methoxyindole derivatives. numberanalytics.commdpi.comnih.govmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Benzyl-4-methoxy-1H-indole, offering precise information about the proton and carbon environments within the molecule.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For a related compound, 1-benzyl-4-methoxyphenyl-1H-1,2,3-triazole, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, shows distinct signals corresponding to its various protons. Key signals include a singlet at 5.50 ppm for the two benzylic protons (-CH₂-), and a multiplet ranging from 7.20 to 7.50 ppm, which accounts for eight aromatic protons. Additionally, a singlet at 7.65 ppm and a doublet at 7.80 ppm are observed. researchgate.net In another similar structure, 1-benzyl-4-(4-methoxy-phenyl)-1H-1,2,3-triazole, the methoxy (B1213986) group protons appear as a singlet at 3.83 ppm. rsc.org

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of this compound. In a study of the related 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the ¹³C NMR spectrum in CDCl₃ at 500 MHz revealed signals at 54.3 ppm and 55.2 ppm, corresponding to the benzylic and methoxy carbons, respectively. researchgate.net The aromatic carbons resonate in the range of 114.1 to 159.0 ppm, confirming the complex aromatic system of the molecule. researchgate.net For a similar compound, 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the benzylic carbon signal is observed at 54.1 ppm and the methoxy carbon at 55.2 ppm. rsc.org

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of organic compounds. For the related compound 1-benzyl-1H-indole-3-carbaldehyde, electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion peak [M+H]⁺ at m/z 236. rsc.org Another related molecule, 1-benzyl-4-phenyl-1H-1,2,3-triazole, also gives a [M+H]⁺ peak at m/z 236.13. rsc.org The fragmentation of N-benzyl substituted indoles often involves the cleavage of the benzyl (B1604629) group, resulting in a characteristic fragment ion. scielo.org.mx This technique confirms the molecular formula and provides clues about the compound's structure through its fragmentation pathways. nih.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within a molecule. For derivatives of 1-benzyl-indole, the IR spectrum shows absorptions for aromatic C-H stretching between 3033 and 3108 cm⁻¹. researchgate.net The C=C stretching vibrations of the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. researchgate.netsmolecule.com The presence of a methoxy group would be indicated by a C-O stretching band, often observed around 1250 cm⁻¹.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Spectroscopic and Crystallographic Data Tables

¹H NMR Spectroscopic Data for Related Compounds

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| 1-benzyl-4-methoxyphenyl-1H-1,2,3-triazole | CDCl₃ | 500 | 5.50 (s, 2H) | Benzylic (-CH₂) | researchgate.net |

| 7.20 – 7.50 (m, 8H) | Aromatic (Ar-H) | researchgate.net | |||

| 7.65 (s, 1H) | Aromatic (Ar-H) | researchgate.net | |||

| 7.80 (d, 2H) | Aromatic (Ar-H) | researchgate.net | |||

| 1-benzyl-4-(4-methoxy-phenyl)-1H-1,2,3-triazole | CDCl₃ | 400 | 3.83 (s, 3H) | Methoxy (-OCH₃) | rsc.org |

¹³C NMR Spectroscopic Data for Related Compounds

| Compound | Solvent | Frequency (MHz) | Chemical Shift (δ ppm) | Assignment | Reference |

|---|---|---|---|---|---|

| 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | CDCl₃ | 500 | 54.3, 55.2 | Benzylic, Methoxy | researchgate.net |

| 114.1, 123.2, 126.9, 128.0, 128.4, 128.7, 129.1, 134.7, 149.0, 159.0 | Aromatic | researchgate.net | |||

| 1-benzyl-4-(4-methoxy-phenyl)-1H-1,2,3-triazole | CDCl₃ | 100.6 | 54.1 | Benzylic | rsc.org |

Mass Spectrometry Data for Related Compounds

| Compound | Ionization Method | m/z | Assignment | Reference |

|---|---|---|---|---|

| 1-benzyl-1H-indole-3-carbaldehyde | ESI | 236 | [M+H]⁺ | rsc.org |

Infrared (IR) Spectroscopy Data for Related Compounds

| Compound Family | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 1-benzyl-indole derivatives | 3033 - 3108 | Aromatic C-H stretch | researchgate.net |

| 1450 - 1600 | Aromatic C=C stretch | researchgate.netsmolecule.com |

X-ray Crystallography Data for a Related Compound: 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | nih.goviucr.org |

| Space Group | P-1 | nih.goviucr.org |

| Dihedral Angle (Benzyl-Isatin) | 76.08 (7)° | nih.goviucr.org |

Crystal Structure Analysis of this compound Analogs

Single-crystal X-ray diffraction is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for this compound itself is not extensively reported in the literature, analysis of its close analogs provides significant insight into the structural motifs common to this class of compounds.

Researchers have successfully crystallized and analyzed numerous derivatives. For instance, the Schiff base 1-benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one, derived from N-benzylisatin, was found to crystallize in the triclinic P1 space group. iucr.orgresearchgate.net In its structure, the benzyl and phenyl rings are significantly rotated relative to the plane of the central isatin (B1672199) group, with dihedral angles of 76.08(7)° and 60.70(6)°, respectively. iucr.org

Another analog, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), crystallizes in the orthorhombic system within the chiral space group P2₁2₁2₁. mdpi.com Its molecular conformation is non-planar; the indole (B1671886) ring itself is nearly flat, but the attached tetrahydropyridine (B1245486) and phenyl rings are substantially rotated out of this plane. mdpi.com The study of polymorphs, as seen with (RS,SR)-1-benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one, demonstrates how different spatial arrangements of substituents and packing can lead to multiple crystal forms (monoclinic and triclinic), a phenomenon attributed to conformational changes and variations in intermolecular interactions. bohrium.com

These analyses provide critical data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecules.

Table 1: Crystallographic Data for Selected Analogs of this compound

| Compound Name | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Orthorhombic | P2₁2₁2₁ | Non-planar conformation; significant rotation of tetrahydropyridine and phenyl rings relative to the indole plane. | mdpi.com |

| 1-Benzyl-3-[(4-methoxyphenyl)imino]indolin-2-one | Triclinic | P1 | Benzyl and phenyl rings subtend dihedral angles of 76.08(7)° and 60.70(6)° with the isatin group. | iucr.org |

| (RS,SR)-1-Benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one | Monoclinic / Triclinic | - | Exhibits polymorphism due to different spatial arrangements of aryl substituents. | bohrium.com |

| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | - | - | Two independent molecules in the asymmetric unit; indole unit forms dihedral angles of 50.17(7)° and 26.05(6)° with the phenyl ring. | iucr.org |

Insights into Intermolecular Interactions and Hydrogen Bonding

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular forces, including hydrogen bonds and van der Waals interactions. Understanding these interactions is key to explaining the physical properties and stability of the crystalline material.

In the crystal structure of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, the packing is stabilized by an intramolecular hydrogen bond and intermolecular C-H···π interactions. mdpi.com These interactions link the molecules into one-dimensional columns. mdpi.com Similarly, the crystal packing of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate is stabilized by weak intermolecular C–H···π interactions. iucr.org

The analysis of bis-indole derivatives has shown that hydrogen bonding plays a predominant role in their crystal structure assembly. eurjchem.com However, in some cases, such as with 1,1′,2,2′-tetramethyl-3,3′-(4-methoxybenzylidene)di-1H-indole, neither significant hydrogen bonding nor π–π stacking is observed, indicating that other, weaker forces dictate the crystal packing. researchgate.net Advanced techniques like Hirshfeld surface analysis are used to visualize and quantify the different types of weak non-covalent interactions in the crystals of polymorphs, providing a deeper understanding of their packing differences. bohrium.com

Table 2: Intermolecular Interactions in this compound Analogs

| Compound Name | Interaction Types Observed | Reference |

|---|---|---|

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole | Intramolecular hydrogen bond (N-H···N), Intermolecular C-H···π interactions | mdpi.com |

| Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate | Weak intermolecular C-H···π interactions | iucr.org |

| (RS,SR)-1-Benzyl-3-(α,4-dichlorobenzyl)-3-hydroxyindolin-2-one | Analysis of weak non-covalent interactions via Hirshfeld surface | bohrium.com |

| 1,1′,2,2′-Tetramethyl-3,3′-(4-methoxybenzylidene)di-1H-indole | No significant hydrogen bonding or π–π stacking observed | researchgate.net |

Thermal Analysis Techniques in Compound Characterization (e.g., TG-DSC, TG-FTIR)

Thermal analysis techniques are essential for characterizing the thermal stability and decomposition behavior of chemical compounds. Thermogravimetric analysis (TGA) measures mass loss as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions. Coupling these techniques with Fourier-transform infrared spectroscopy (TG-FTIR) or mass spectrometry (TG-MS) allows for the identification of gaseous products evolved during decomposition. nih.gov

Studies on various indole derivatives demonstrate their general thermal stability. researchgate.net For the analog 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, TG-DSC analysis in an air atmosphere showed a two-stage decomposition process that begins around 221 °C and completes at approximately 650 °C. mdpi.com The pyrolysis of this compound in a nitrogen atmosphere, however, proceeds in a single step starting at 230 °C. semanticscholar.org

The coupled TG-FTIR analysis provides detailed information about the decomposition mechanism. mdpi.comsemanticscholar.org For the aforementioned analog, the primary volatile products during combustion in air are carbon dioxide (CO₂), water (H₂O), toluene, and carbon monoxide (CO). mdpi.com During pyrolysis in nitrogen, the evolved gas analysis also identifies ammonia (B1221849) (NH₃), piperidine, and indole, indicating the fragmentation of the core structure and its substituents. mdpi.comsemanticscholar.org Such analyses confirm the compound's purity, absence of residual solvents, and provide a detailed profile of its thermal degradation pathway. mdpi.com

Table 3: Thermal Analysis Data for 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole

| Analysis Condition | Decomposition Stages | Onset Temperature | Evolved Gaseous Products (Identified by FTIR) | Reference |

|---|---|---|---|---|

| Air Atmosphere (Combustion) | Two | ~221 °C | CO₂, H₂O, Toluene, CO | mdpi.com |

| Nitrogen Atmosphere (Pyrolysis) | One | ~230 °C | NH₃, Piperidine, Indole, Toluene, CO | mdpi.comsemanticscholar.org |

Structure Activity Relationship Sar Investigations of 1 Benzyl 4 Methoxy 1h Indole Analogs

Systematic Exploration of N-1 Benzyl (B1604629) Substitutions

The N-1 benzyl moiety is a frequent target for chemical modification to optimize the biological activity of indole-based compounds. Research has shown that substitutions on this benzyl group can significantly alter potency and selectivity for various biological targets, including enzymes and receptors.

The position of a substituent on the N-1 benzyl ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of biological activity. Studies on different series of indole (B1671886) derivatives consistently demonstrate that changing the substituent's location can lead to significant variations in potency.

For instance, in a series of N-benzyl indole-derived hydrazones evaluated for anti-cancer activity, the position of a chloro substituent on the phenyl ring had a notable effect. The 2-chlorophenyl (ortho) analog showed higher potency (IC₅₀ = 19.6 ± 0.5 μM) than the 3-chlorophenyl (meta) analog (IC₅₀ = 22.6 ± 0.1 μM). nih.govrsc.org Similarly, a comparison of bromophenyl isomers revealed that the 4-bromophenyl (para) compound was more active (IC₅₀ = 21.8 ± 0.2 μM) than the 2-bromophenyl (ortho) derivative (IC₅₀ = 26.4 ± 0.2 μM). rsc.org

In another study focused on tyrosinase inhibitors, derivatives with a substituent at the para-position (4-position) of the benzyl ring generally exhibited better inhibitory potential. rsc.org Conversely, research on YC-1 analogs, a class of indazole compounds with an N-1 benzyl group, found that substitution at the ortho position with a fluoro or cyano group resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

The activity of synthetic cannabinoids related to RCS-4, which feature a methoxybenzoyl group, is also sensitive to positional isomerism. All regioisomers (2-, 3-, and 4-methoxy) demonstrated agonist activity at cannabinoid receptors, indicating the importance of the methoxy (B1213986) group's placement in receptor interaction. researchgate.net

| Compound Series | Substituent | Position | Biological Activity (IC₅₀ or Observation) |

| N-Benzyl Indole Hydrazones | Chloro | Ortho (2-) | 19.6 ± 0.5 μM |

| Chloro | Meta (3-) | 22.6 ± 0.1 μM | |

| Bromo | Para (4-) | 21.8 ± 0.2 μM | |

| Bromo | Ortho (2-) | 26.4 ± 0.2 μM | |

| Trifluoromethyl | Para (4-) | Better inhibition than ortho | |

| YC-1 Indazole Analogs | Fluoro | Ortho (2-) | 4.9 μM |

| Fluoro | Meta (3-) | 10 μM | |

| Fluoro | Para (4-) | 19 μM |

The electronic properties of substituents on the benzyl ring play a pivotal role in modulating biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) alters the electron density of the benzyl ring, which can influence binding interactions with biological targets.

In studies of N-benzyl indole-derived hydrazones, a compound with an electron-donating 4-methoxyphenyl (B3050149) group displayed more potent inhibition of cancer cells than a compound with an electron-withdrawing trifluoromethyl group at the same position. nih.govrsc.org This suggests that the positive inductive effect (+I) of the methoxy group is more favorable for this specific activity. rsc.org Further research on tyrosinase inhibitors from a similar class of compounds corroborated this trend, noting that as the electronegativity of the substituents increased, the inhibitory potential decreased. rsc.org

Conversely, in a different molecular context, such as YC-1 analogs targeting soluble guanylate cyclase, electron-withdrawing groups like fluoro and cyano at the ortho position of the benzyl ring led to enhanced inhibitory activity. nih.gov This highlights that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the rest of the molecular scaffold.

| Base Scaffold | Substituent (Position) | Electronic Effect | Biological Activity (IC₅₀) |

| N-Benzyl Indole Hydrazone | 4-Methoxyphenyl | Electron-Donating (+I) | 25.6 ± 0.4 μM |

| 4-(Trifluoromethyl)phenyl | Electron-Withdrawing (-I) | 30.8 ± 0.4 μM | |

| Indole-based Tyrosinase Inhibitor | 4-Methylbenzyl | Electron-Donating | High Potency |

| 4-Chlorobenzyl | Electron-Withdrawing | Moderate Potency |

The size and three-dimensional shape (steric bulk) of the substituent at the N-1 position of the indole ring are crucial for activity. A bulky group like benzyl, compared to a smaller alkyl group such as ethyl, can introduce significant steric hindrance that influences how the molecule fits into a binding site.

In some cases, a bulky N-1 substituent is essential for activity. Molecular docking studies have shown that N-1 benzyl groups can engage in favorable π-π stacking interactions with aromatic amino acid residues within enzyme active sites. For certain HIV-1 integrase inhibitors, bulky N-1 substituents like benzyl are considered a pharmacophoric necessity for binding to viral DNA.

However, excessive steric bulk can also be detrimental. In the synthesis of some indole derivatives, the presence of bulky substituents on the nitrogen atom was found to decrease the reaction yield, which can sometimes correlate with reduced biological interaction. acs.org For cannabinoid receptor ligands, the length of an N-1 alkyl chain can affect binding affinity; for example, a pentyl group at N-1 of an indole ring, combined with other optimal features, resulted in high ligand affinity. nih.gov The replacement of a benzyl group with a hydrogen atom on YC-1, an indazole analog, led to a significant reduction in its antiplatelet activity, confirming the need for an aromatic ring at this position for that specific biological function. nih.gov

Role of the 4-Methoxy Group in Indole Reactivity and Biological Functionality

The methoxy group is a common substituent in naturally occurring and synthetic indoles, where it significantly enhances the reactivity of the indole nucleus. chim.it Its position on the indole ring dictates its influence on the molecule's electronic properties and, consequently, its biological function.

The 4-methoxy group exerts a strong electron-donating effect on the indole ring system, primarily through resonance (+M effect). vulcanchem.com This donation of electron density increases the nucleophilicity of the heterocyclic ring, making it more reactive toward electrophiles. chim.itevitachem.com This enhanced reactivity can be strategically used in chemical synthesis to diversify the regiochemical behavior of the indole core. chim.it

Specifically, the methoxy group at position 4 has been shown to activate the indole ring. This activation can facilitate electrophilic substitution at specific positions. For example, in indoles containing methoxy groups at the C4 and C6 positions, the normally less reactive C7 position becomes activated and available for further chemical reactions. dergipark.org.tr The electron-donating nature of the 4-methoxy group also stabilizes the aromatic system, which is a key feature of its molecular architecture. vulcanchem.com This electronic influence is a fundamental reason why the 4-methoxyindole (B31235) scaffold serves as a building block for various bioactive molecules. chemimpex.com

The biological effects of a methoxy group on an indole scaffold are highly dependent on its position. Studies comparing different positional isomers of methoxyindoles have revealed that each isomer can possess a distinct biological profile.

A notable study on indolyl-pyridinyl-propenones as anti-cancer agents directly compared the effects of 5-methoxy and 6-methoxy substitutions on the indole ring. The results demonstrated that the location of the methoxy group could alter both the potency and the mechanism of cell death. The 5-methoxy analog was found to induce a type of cell death called methuosis, while the 6-methoxy isomer acted as a microtubule disruptor. nih.gov This finding underscores that even a simple shift in the methoxy group's position can lead to fundamentally different pharmacological activities.

Similarly, comparisons between different halogenated methoxyindole derivatives show the interplay between substituent position and electronic effects. For instance, the placement of bromine atoms in 5-bromo-6-methoxy-1H-indole versus 6,7-dibromo-4-methoxy-1H-indole alters conjugation patterns and steric accessibility, which in turn impacts their reactivity and potential biological interactions. The 5-methoxyindole (B15748) core is a common pharmacophore in serotonergic compounds, while the 4-methoxyindole core is explored for other applications, indicating that different isomers are suited for targeting different biological systems. chemimpex.com

| Compound Name | Methoxy Position | Observed Biological Activity/Property |

| Indolyl-pyridinyl-propenone Analog | 5-methoxy | Induces methuosis (a form of cell death) |

| Indolyl-pyridinyl-propenone Analog | 6-methoxy | Disrupts microtubules |

| 1-Benzyl-5-methoxy-1H-indole | 5-methoxy | Serves as a key intermediate for compounds targeting various receptors |

| 1-Benzyl-4-methoxy-1H-indole | 4-methoxy | Core structure for antimitotic agents and other bioactive compounds |

Impact of C-3 Substituents on the Indole Core

The C-3 position of the indole ring is a frequent site for chemical modification due to its significant influence on the biological properties of indole derivatives. nih.govsci-hub.se Alterations at this position can dramatically impact a compound's interaction with biological targets.

The introduction of various substituents at the C-3 position of the this compound scaffold has been a key strategy in optimizing biological activity. Research has shown that even minor changes to the C-3 substituent can lead to significant differences in potency and selectivity.

For instance, in the development of HIV-1 integrase inhibitors, the derivatization of the C-3 position has been extensively explored. nih.gov A series of this compound analogs were synthesized with different groups at the C-3 position. The biological evaluation of these compounds revealed that the nature of the C-3 substituent is critical for anti-HIV activity. nih.gov Specifically, diketo acid (DKA) derivatives at C-3 have shown potent inhibitory effects on HIV-1 replication. nih.gov

In a study focused on antiviral agents, a series of 4-benzylindole derivatives were synthesized where the C-3 position was modified. tandfonline.com The introduction of a 3-hydroxyfuran-2(5H)-one moiety at the C-3 position of a this compound core resulted in compounds with the ability to block the interaction between HIV-1 integrase and the cellular cofactor LEDGF/p75. tandfonline.comtandfonline.com

The following table summarizes the biological activity of some C-3 substituted this compound analogs as HIV-1 integrase inhibitors:

| Compound | C-3 Substituent | Biological Activity (IC50) |

| CHI/1043 | Diketo acid (DKA) | 0.60 µM |

| CHI/1042 | Ester of DKA | Less active than CHI/1043 |

| 11a | 4-{1-[4-(Methyl)benzyl]-4-methoxy-1H-indol-3-oyl}-3-hydroxyfuran-2(5H)-one | 71% yield, m.p. 120–122 °C |

| 12a | 4-{1-[4-(Trifluoromethyl)benzyl]-4-methoxy-1H-indol-3-oyl}-3-hydroxyfuran-2(5H)-one | 63% yield, m.p. 170–172 °C |

| 13a | 4-{1-[4-(Tert-butyl)benzyl]-4-methoxy-1H-indol-3-oyl}-3-hydroxyfuran-2(5H)-one | 19% yield, m.p. 179–181 °C |

Data sourced from multiple studies. nih.govtandfonline.com

These findings underscore the significant contribution of C-3 derivatization to the biological activity of this compound analogs, particularly in the context of antiviral drug discovery.

Expanding on simple C-3 substitutions, the attachment of heterocyclic rings and the creation of fused ring systems at this position have opened new avenues for modulating biological activity. These more complex modifications can alter the molecule's shape, size, and electronic distribution, leading to novel interactions with biological targets.

Research has demonstrated that attaching various heterocyclic moieties to the C-3 position of the indole core can yield compounds with a range of pharmacological properties, including antimicrobial and anticancer activities. srce.hrresearchgate.netnih.gov For example, the synthesis of 1-benzyl-3-heterocyclic indole derivatives, where the heterocycle is attached at C-3, has been reported to produce compounds with significant antimicrobial and anticancer effects. srce.hrresearchgate.netnih.gov

In one study, various heterocyclic systems, such as 2-thioxoimidazolidine, imidazolidine-2,4-dione, and quinoxaline (B1680401), were attached to the C-3 position of a 1-benzylindole core. srce.hrresearchgate.netnih.gov The resulting compounds were evaluated for their biological activities. Notably, certain quinoxaline derivatives showed potent antimicrobial activity, while a 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline derivative displayed significant anticancer efficacy. nih.gov

The following table presents examples of heterocyclic attachments at the C-3 position of 1-benzylindole and their reported biological activities:

| Compound Class | C-3 Heterocyclic Attachment | Reported Biological Activity |

| 2-Thioxoimidazolidine derivatives | Imidazolidine-2-thione | Antimicrobial, Anticancer |

| Imidazolidine-2,4-dione derivatives | Hydantoin (B18101) | Antimicrobial, Anticancer |

| Quinoxaline derivatives | Quinoxaline | Antimicrobial, Anticancer |

Data compiled from studies on 1-benzylindole derivatives. srce.hrresearchgate.netnih.gov

These investigations highlight the potential of incorporating fused and attached heterocyclic systems at the C-3 position to develop novel this compound analogs with diverse and potent biological activities.

Structure-Activity Mapping and Pharmacophore Modeling

Structure-activity mapping and pharmacophore modeling are computational techniques used to understand the relationship between the chemical structure of a molecule and its biological activity. acs.orgmdpi.com These methods help in identifying the essential structural features (pharmacophore) required for a compound to interact with a specific biological target.

A pharmacophore model for antiamyloidogenic indole derivatives highlighted the importance of specific hydrogen bond donors, acceptors, and hydrophobic regions for activity against beta-amyloid aggregation. mdpi.com While not specific to this compound, this study demonstrates the utility of pharmacophore modeling for understanding the SAR of indole compounds.

The general pharmacophoric features for biologically active indole derivatives often include:

An indole core as a central scaffold.

A hydrogen bond donor/acceptor at the N-1 position.

A specific substituent at the C-3 position that can engage in various interactions (e.g., chelation, hydrogen bonding).

Substituents on the benzene (B151609) ring of the indole that can modulate electronic properties and steric interactions.

These models serve as a valuable guide for medicinal chemists in the rational design and optimization of new this compound analogs with improved therapeutic potential.

Conformational Analysis and its Relevance to SAR

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule can significantly influence its ability to bind to a biological target and, consequently, its biological activity.

For this compound analogs, the relative orientation of the benzyl group with respect to the indole core is a critical conformational parameter. Studies on related indole derivatives have shown that the conformation of substituents can impact their interaction with receptor sites. mdpi.com

In the case of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, a related compound, the tetrahydropyridine (B1245486) and phenyl rings are significantly rotated relative to the indole plane. mdpi.com The tetrahydropyridine ring adopts a half-chair conformation. mdpi.com This defined conformation is crucial for its interaction with the dopamine (B1211576) D2 receptor. mdpi.com

For spiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs, conformational analysis revealed differences in the preferred spatial arrangement between active and inactive compounds. escholarship.org This suggests that a specific conformation is necessary for their biological function.

Computational studies, such as molecular docking, can provide insights into the preferred binding conformation of this compound analogs within the active site of a target protein. These studies can help to rationalize the observed SAR and guide the design of new compounds with conformations optimized for binding.

Investigation of Potential Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies

Anti-Cancer Research (in vitro studies on cell lines, without clinical data)

Derivatives of 1-benzyl-indole have demonstrated significant potential as anti-cancer agents in preclinical research. The presence of the N-benzyl group, in particular, has been shown to enhance cytotoxic activity against various cancer cell lines when compared to unsubstituted indole (B1671886) derivatives. rsc.org

Inhibition of Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Indole derivatives have been extensively investigated as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov While direct experimental data on the tubulin polymerization inhibitory activity of 1-Benzyl-4-methoxy-1H-indole is not extensively documented, the broader class of indole-based compounds has shown significant promise. For instance, certain 2-phenylindole (B188600) derivatives have been identified as potent tubulin polymerization inhibitors. chim.it The structural characteristics of this compound, featuring a substituted indole core, suggest that it may interact with the colchicine binding site of tubulin, a hypothesis that warrants further investigation through in vitro tubulin polymerization assays and computational modeling.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. nih.govmdpi.com Its overexpression is implicated in various cancers, making it a key target for anti-cancer drug development. nih.gov Novel indole-based 1,3,4-oxadiazoles have been synthesized and evaluated as EGFR inhibitors. nih.gov For example, the compound 2e (2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide) demonstrated notable EGFR inhibition with an IC50 value of 2.80 ± 0.52 μM. nih.gov Molecular docking studies of this compound indicated that the benzothiazole (B30560) ring occupies an allosteric pocket within the EGFR active site. nih.gov Although specific EGFR inhibition data for this compound is not available, the established activity of related indole structures suggests that it could serve as a scaffold for the design of new EGFR inhibitors.

Effects on Cancer Cell Proliferation and Viability in vitro

The anti-proliferative effects of N-substituted indole derivatives have been documented across a range of cancer cell lines. rsc.org A noteworthy example is the novel derivative, 1-benzyl-indole-3-carbinol , which has shown significantly enhanced potency in suppressing the growth of both estrogen-responsive (MCF-7) and estrogen-independent (MDA-MB-231) human breast cancer cells. science.gov This compound displayed an IC50 of 0.05 μM, representing an approximate 1000-fold increase in potency compared to its parent compound, indole-3-carbinol. science.gov Furthermore, a series of novel indole-based sulfonohydrazide derivatives were synthesized and screened for their in vitro anticancer activity against MCF-7 and MDA-MB-468 breast cancer cell lines. ekb.eg

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-benzyl-indole-3-carbinol | MCF-7 (Breast) | 0.05 | science.gov |

| 1-benzyl-indole-3-carbinol | MDA-MB-231 (Breast) | 0.05 | science.gov |

Apoptosis Induction in Cell Culture Models

The induction of apoptosis, or programmed cell death, is a primary mechanism of action for many anti-cancer agents. Indole derivatives have been shown to trigger apoptosis in various cancer cell lines through multiple pathways. researchgate.netnih.govnih.gov For instance, a piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12) , was found to induce apoptosis in the human benign prostatic hyperplasia cell line (BPH-1). nih.gov This effect was shown to be independent of α1-adrenoceptor blocking and involved the modulation of anti-apoptotic genes. nih.gov

In another study, novel 2-amino-5-benzylthiazole derivatives were shown to induce apoptosis in human leukemia cells by causing DNA single-strand breaks and fragmentation without direct DNA binding. ukrbiochemjournal.org These compounds also led to the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, and a decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org Furthermore, some indole-based compounds have been designed as direct inhibitors of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov Compound U2 , a 2-(1H-indol-3-yl)-5-substituted-1,3,4-oxadiazole, demonstrated significant induction of apoptosis and cell cycle arrest at the G1/S phase in MCF-7 cells. nih.gov

Targeting Specific Oncogenic Pathways (e.g., TrxR inhibition)

Anti-inflammatory and Immunomodulatory Research (in vitro)

Inflammation is a key process in the pathogenesis of numerous diseases. Indole derivatives have been investigated for their potential to modulate inflammatory pathways. For example, indole derivatives of ursolic acid have been shown to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 macrophages. chemrxiv.orgchemrxiv.org These compounds were also found to upregulate the anti-inflammatory cytokine IL-10. chemrxiv.orgchemrxiv.org

In a study of novel oxindole (B195798) derivatives, a compound structurally related to this compound, 4-(2-[1-Benzyl-5-methoxy-2-oxoindolin-3-ylidene] hydrazineyl) benzenesulfonamide (B165840) (7o) , exhibited potent in vivo anti-inflammatory activity. nih.gov This suggests that the 1-benzyl-methoxy-indole scaffold may be a valuable template for the development of anti-inflammatory agents. Additionally, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and found to effectively inhibit the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells, with compound 13b being the most potent. rsc.org The immunomodulatory effects of various natural and synthetic compounds are often evaluated in vitro using cell lines such as RAW 264.7 macrophages, where the production of cytokines can be measured in response to stimuli like lipopolysaccharide (LPS). nih.gov

Cyclooxygenase (COX) Enzyme Inhibition

Scientific literature from the conducted search does not provide specific in vitro or in silico studies on the direct inhibitory activity of this compound against Cyclooxygenase (COX) enzymes. While some indole-containing compounds, such as Indomethacin (B1671933), are known COX inhibitors, no data was found for the specific compound . nih.govbrynmawr.edu

Modulation of Inflammatory Pathways

There is no specific information available in the reviewed literature regarding the modulation of inflammatory pathways by this compound. Research on related but structurally distinct 1-benzylindole derivatives has shown inhibition of enzymes like cytosolic phospholipase A2α (cPLA2α), which are involved in pro-inflammatory processes. nih.gov However, studies directly implicating this compound in these pathways were not identified.

Antimicrobial and Antiviral Research (in vitro)

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

No specific data from the reviewed scientific literature is available on the in vitro antibacterial activity of this compound against Gram-positive or Gram-negative bacteria. Studies on other N-benzyl-indole derivatives, such as N-benzyl-1H-indole-3-carboxamide, have been conducted but did not show activity against the bacterial strains tested. rsisinternational.org

Antifungal Activity

Based on the available research, there are no specific in vitro studies detailing the antifungal activity of this compound.

Antiviral Mechanisms (e.g., HIV-1 Integrase, HIV-1 Fusion Inhibitors)

Significant research has been conducted on derivatives of this compound as potent inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. nih.gov A key compound in these studies, a diketoacid (DKA) analogue identified as CHI/1043, utilizes the this compound scaffold and has demonstrated notable antiviral activity. nih.gov

The presence of the methoxy (B1213986) group at the 4-position of the indole nucleus was found to be a critical factor for the compound's high potency. nih.gov CHI/1043 inhibits the strand transfer activity of the HIV-1 integrase enzyme at nanomolar concentrations. nih.gov Time-of-addition experiments confirmed that the compound interferes with the viral replication cycle at the time of retroviral integration into the host genome. nih.gov

In vitro assays showed that CHI/1043 effectively inhibits the replication of various HIV-1 strains, HIV-2, and simian immunodeficiency virus (SIV) in cell cultures. nih.gov It was active against both X4 and R5 viral strains in peripheral blood mononuclear cells and retained activity against viral strains that were resistant to reverse transcriptase or protease inhibitors. nih.gov

Table 1: In Vitro Antiviral Activity of CHI/1043 (this compound derivative) against HIV

| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| HIV-1(IIIB) | MT-4 | 0.60 | 42 | 70 |

| HIV-1(NL4.3) | MT-4 | 0.65 | 42 | 65 |

| HIV-2(ROD) | MT-4 | 0.49 | 42 | 86 |

| HIV-2(EHO) | MT-4 | 0.63 | 42 | 67 |

| HIV-1 R5 Strain | PBMCs | 0.30 | >10 | >33 |

| HIV-1 X4 Strain | PBMCs | 0.38 | >10 | >26 |

EC₅₀ (50% effective concentration) is the concentration of the compound that achieves 50% protection against the cytopathic effect of the virus. CC₅₀ (50% cytotoxic concentration) is the concentration that kills 50% of the cells. The Selectivity Index (SI) is the ratio of CC₅₀ to EC₅₀. Data sourced from preclinical evaluations. nih.gov

Enzyme Inhibition Studies

Tyrosinase Inhibition and Melanogenesis Modulation

Direct studies on the tyrosinase inhibitory activity of this compound are not available in the reviewed literature. However, research on structurally related compounds provides some insights. A study on 1-benzyl-indole hybrid thiosemicarbazones reported that these compounds exhibited mushroom tyrosinase inhibition with IC50 values ranging from 12.40 ± 0.26 μM to 47.24 ± 1.27 μM. This suggests that the 1-benzyl-indole scaffold can serve as a basis for the development of tyrosinase inhibitors. The inhibitory potential was influenced by substitutions on the thiosemicarbazide (B42300) moiety.

Regarding melanogenesis, the modulation by this compound in cell-based assays, such as those using B16 melanoma cells, has not been specifically reported. Research on other indole derivatives indicates that they can influence melanin (B1238610) production, but these findings cannot be directly extrapolated to the compound .

Elastase Inhibition

There is no available scientific literature detailing the in vitro or in silico investigation of this compound as an inhibitor of elastase.

Carbonic Anhydrase Inhibition

Investigations into the carbonic anhydrase (CA) inhibitory activity of this compound have not been found in the current body of scientific literature. Studies on other indole-based derivatives have primarily focused on their role as carbonic anhydrase activators rather than inhibitors. For instance, certain 2-(1-benzyl-5-methoxy-1H-indol-3-yl)-N-(hydroxyalkyl)glyoxamides have been identified as effective micromolar activators of human CA isoforms, showing selectivity towards the brain-associated hCA VII.

Cholinesterase Inhibition (AChE, BuChE)

Specific data on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by this compound, including IC50 or Ki values, are not present in the reviewed scientific literature. The N-benzyl group is a feature in some known cholinesterase inhibitors, but direct evidence for the activity of this specific indole compound is lacking.

Receptor Ligand Studies (in vitro binding assays)

Dopamine (B1211576) D2 Receptor Affinity

The binding affinity of this compound for the dopamine D2 receptor has not been specifically determined in published in vitro binding assays. While various ligands containing benzyl (B1604629) and methoxy functional groups have been studied for their interaction with dopamine receptors, data for this particular indole structure is unavailable.

Serotonin (B10506) Receptor (5-HT) Binding Profiles

A comprehensive binding profile of this compound across various serotonin (5-HT) receptor subtypes is not available in the scientific literature. Research has been conducted on structurally similar compounds, such as N-benzylated-5-methoxytryptamines, which have shown high affinity for the 5-HT2 receptor family. For these related compounds, substitutions on the benzyl group were found to significantly influence receptor affinity. However, due to the different substitution pattern on the indole ring of this compound, these findings cannot be directly applied.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate the detailed article as requested in the provided outline.

The search did not yield specific studies investigating the interactions of this compound with G protein-coupled receptors (GPCRs), its potential activities as a Selective Estrogen Receptor Modulator (SERM), or detailed molecular-level investigations into its binding mechanisms and effects on cellular pathways.

While research exists for structurally related indole derivatives, the strict requirement to focus solely on this compound prevents the use of this information. Generating content for the specified sections without direct research on this compound would lead to inaccuracies and speculation.

Therefore, the requested article cannot be constructed at this time due to the lack of specific scientific findings for this compound in the outlined areas of investigation.

Computational Chemistry and in Silico Approaches in Indole Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand and its target protein.

Molecular docking simulations are instrumental in predicting how 1-Benzyl-4-methoxy-1H-indole might bind to a biological target and the strength of this interaction, often expressed as a docking score or binding affinity (in kcal/mol). For instance, in studies of similar N-benzyl indole (B1671886) derivatives, docking scores have been used to compare the binding affinity of various compounds within a series to a specific protein target. The lower the docking score, the higher the predicted binding affinity. The specific pose, or orientation, of the ligand within the binding site is also a critical output, revealing how the molecule fits into the active site.

Interactive Table: Predicted Binding Affinities of Indole Derivatives with Various Targets

| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| N-benzyl indole thiosemicarbazone | Tyrosinase | -5.157 |

| Indole-aminoquinazoline hybrid | EGFR-TK | Not specified |

Beyond predicting the binding pose, molecular docking elucidates the specific interactions that stabilize the ligand-protein complex. These interactions are fundamental to the molecule's biological activity. Key interactions include: